(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
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Overview
Description
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structural features, which include three fluorine atoms attached to a carbon atom, making it highly electronegative and reactive. The compound’s stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable alkene with trifluoromethyl iodide in the presence of a radical initiator. The reaction conditions often require a solvent such as dichloromethane and a temperature range of -78°C to room temperature to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and advanced catalysts to facilitate the introduction of trifluoromethyl groups. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane, room temperature.
Reduction: Palladium on carbon, hydrogen gas, ethanol, room temperature.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO), room temperature.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutanal.
Reduction: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and metabolic pathway analysis.
Medicine: Explored for its role in the development of novel therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with medicinal properties, used as a precursor for flavonoid synthesis.
(2S,4S)-4-[18F]FPArg: A radiolabeled compound used in glioma imaging and tumor diagnosis.
Uniqueness
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher electronegativity and reactivity, making it valuable in the synthesis of fluorinated derivatives and in applications requiring high chemical stability.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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